molecular formula C13H12FNO2 B5808126 N-(2-fluorobenzyl)-5-methyl-2-furamide

N-(2-fluorobenzyl)-5-methyl-2-furamide

Cat. No. B5808126
M. Wt: 233.24 g/mol
InChI Key: NFFRDINLLVJEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-5-methyl-2-furamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is also known as N-(2-fluorobenzyl)-5-methylfuran-2-carboxamide or N-(2-fluorobenzyl)-5-methyl-2-furylcarboxamide, and its chemical formula is C13H12FNO2.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-5-methyl-2-furamide is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-5-methyl-2-furamide has been shown to have several biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. The compound has also been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorobenzyl)-5-methyl-2-furamide in lab experiments is its versatility. The compound can be used as a building block for the synthesis of a wide range of bioactive compounds, making it a valuable tool for drug discovery. However, one of the limitations of using the compound is its relatively complex synthesis, which may limit its widespread use.

Future Directions

There are several potential future directions for research on N-(2-fluorobenzyl)-5-methyl-2-furamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the identification of new bioactive compounds that can be synthesized using N-(2-fluorobenzyl)-5-methyl-2-furamide as a building block. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-5-methyl-2-furamide involves the reaction of 5-methylfuran-2-carboxylic acid with 2-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(2-fluorobenzyl)-5-methyl-2-furamide has several potential applications in scientific research. One of the main areas of interest is its use as a building block for the synthesis of bioactive compounds. For example, the compound has been used as a precursor for the synthesis of novel antitumor agents and anti-inflammatory drugs.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-9-6-7-12(17-9)13(16)15-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFRDINLLVJEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-5-methylfuran-2-carboxamide

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